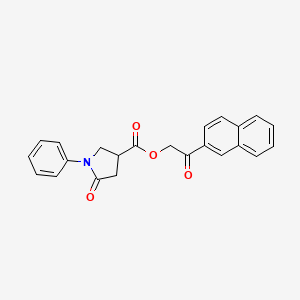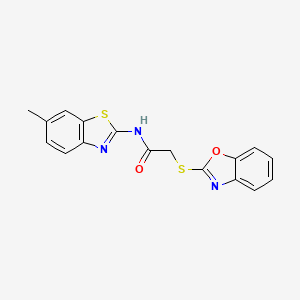![molecular formula C24H21N3O3S B10877711 N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B10877711.png)
N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[3-(1,3-BENZOTHIAZOL-2-YLAMINO)-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1,3-BENZOTHIAZOL-2-YLAMINO)-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with acid chlorides.
Amidation Reaction: The benzothiazole derivative is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[3-(1,3-BENZOTHIAZOL-2-YLAMINO)-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N~1~-[3-(1,3-BENZOTHIAZOL-2-YLAMINO)-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N1-[3-(1,3-BENZOTHIAZOL-2-YLAMINO)-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide
- 1,3-Benzothiazole derivatives
Uniqueness
N~1~-[3-(1,3-BENZOTHIAZOL-2-YLAMINO)-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzothiazole moiety is particularly important for its interaction with biological targets, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C24H21N3O3S |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C24H21N3O3S/c1-30-18-11-7-10-17(14-18)20(25-23(29)16-8-3-2-4-9-16)15-22(28)27-24-26-19-12-5-6-13-21(19)31-24/h2-14,20H,15H2,1H3,(H,25,29)(H,26,27,28) |
Clave InChI |
NLEYXIJKUJONNK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877628.png)
![N'-[2-(quinolin-2-ylsulfanyl)acetyl]thiophene-2-carbohydrazide](/img/structure/B10877633.png)
![4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877654.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide](/img/structure/B10877657.png)

![2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10877683.png)
![2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10877690.png)
![5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B10877706.png)

![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877713.png)

![(4Z)-1-(2-methoxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-phenylpyrrolidine-2,3-dione](/img/structure/B10877721.png)

